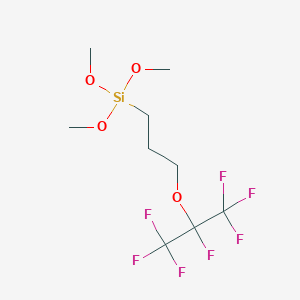

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Descripción general

Descripción

3-(Heptafluoroisopropoxy)propyltrimethoxysilane (3-HIPTMS) is an organosilicon compound that is gaining increasing attention in the scientific research field. It is a compound of silicon, oxygen, and fluorine, and is used in a variety of applications due to its unique properties. 3-HIPTMS has been used in a variety of lab experiments, as well as in a variety of applications including surface coating, drug delivery, and nanomaterials.

Aplicaciones Científicas De Investigación

Superhydrophobic Surfaces

Research by Sedai et al. (2017) and Sedai et al. (2016) has demonstrated the use of 3-(heptafluoroisopropoxy)propyltrimethoxysilane (HFIP-TMS) in creating superhydrophobic surfaces. Different types of diatomaceous earth particles treated with HFIP-TMS achieved superhydrophobicity, a property characterized by extremely high water contact angles. This property is significant for a variety of applications, including waterproof coatings and self-cleaning surfaces (Sedai et al., 2017); (Sedai et al., 2016).

Polymer Composites and Coatings

Alagar et al. (2004) investigated the use of silane coupling agents, including this compound, for enhancing the properties of epoxy resins. These silane agents were used to couple hydroxyl-terminated polydimethylsiloxane with an epoxy matrix, leading to improved thermal stability and crosslinking density. This research has implications for the development of high-performance composites (Alagar et al., 2004).

Corrosion Resistance

Dun et al. (2018) explored the use of fluorosilane-modified graphene film on aluminum alloy surfaces. The incorporation of this compound enhanced the corrosion resistance of these films, demonstrating its potential in protective coatings for metal surfaces (Dun et al., 2018).

Fluorescence and Hydrophilicity in Polymers

Cao et al. (2017) used functional polysiloxanes synthesized from this compound for hydrophilic modifications in polymers. These modifications imparted fluorescence properties, potentially useful in biomedical applications (Cao et al., 2017).

Tribological Properties

Hou et al. (2014) investigated the use of this compound-modified nanoparticles as additives in fluoro silicone oil. These modified nanoparticles exhibited improved anti-wear properties, suggesting their utility in enhancing the performance of lubricants (Hou et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a type of organomethoxysilane . Its primary targets are surfaces where it is applied. It is used to modify the surface properties of these materials, improving their surface activity and wettability .

Mode of Action

The compound interacts with its targets (surfaces) by forming a thin layer. This interaction changes the surface properties, making it more hydrophobic. The heptafluoroisopropoxy group in the molecule contributes to its low surface energy .

Biochemical Pathways

It’s worth noting that the compound can hydrolyze to produce methanol .

Pharmacokinetics

It’s primarily used as a chemical intermediate . It’s important to note that the hydrolysis product of this compound is methanol, which can cause serious health effects if ingested .

Result of Action

The application of this compound results in improved surface properties of the treated material. Specifically, it increases the hydrophobicity of the surface, which can enhance the material’s resistance to water and other polar substances .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the hydrolysis rate can increase at higher temperatures or in more humid conditions . Proper storage and handling are necessary to maintain the compound’s stability and efficacy .

Propiedades

IUPAC Name |

3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBHYYFJOKDTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405743 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19116-61-1 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

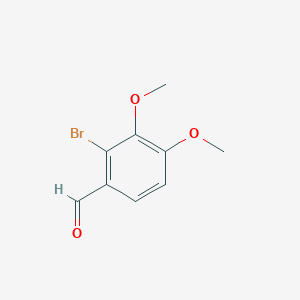

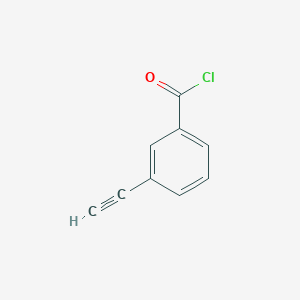

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)